Cyclohexanone, 2-(3-phenylpropyl)-
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Overview
Description
Cyclohexanone, 2-(3-phenylpropyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a six-carbon ring structure with a ketone functional group and a 3-phenylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(3-phenylpropyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of cyclohexanone, 2-(3-phenylpropyl)- often involves the catalytic hydrogenation of phenylpropylcyclohexene. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(3-phenylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ketone functional group and the phenylpropyl substituent.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of cyclohexanone, 2-(3-phenylpropyl)- can be achieved using sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Substitution reactions can occur at the phenyl ring or the cyclohexanone ring, depending on the reagents and conditions used.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the specific reaction conditions
Scientific Research Applications
Cyclohexanone, 2-(3-phenylpropyl)- has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Cyclohexanone, 2-(3-phenylpropyl)- is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in nucleophilic addition reactions, while the phenylpropyl substituent can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone
- Cyclohexanol
- Phenylcyclohexane
- 3-Phenylpropylamine
Uniqueness
Cyclohexanone, 2-(3-phenylpropyl)- is unique due to the presence of both the cyclohexanone ring and the 3-phenylpropyl substituent. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. The phenylpropyl group enhances the compound’s lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
53045-12-8 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-(3-phenylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C15H20O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-3,7-8,14H,4-6,9-12H2 |
InChI Key |
QRDUEIJUEDRPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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